molecular formula C10H11FO B8795465 Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)-

Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)-

Cat. No. B8795465
M. Wt: 166.19 g/mol
InChI Key: XUOVYCDDWBUKRX-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

A solution of sodium bis(trimethylsilyl)-amide, 11.0M in tetrahydrofuran (714 mL, 0.714 mol) was added to a suspension of methyltriphenylphosphonum bromide (255 g, 0.714 mol) in THF (2.50 L) cooled with an ice bath. The resultant yellow colored suspension was stirred for 30 min at ice bath temperature and then cooled to −78° C. A solution of 2-fluoro-4-methoxyacetophenone (100 g, 0.595 mol) in THF (200 mL) was added dropwise and stirred at −78° C. for 1.5 h. The reaction mixture was allowed to warm to room temperature for one hour, quenched with acetic acid (˜80 mL) where color change was observed from yellow to off white and stirred for 30 min (pH ˜7)(slight exotherm noted). The mixture was concentrated to a slush, diluted with 7:2 hexane:EtOAc, and was allowed to sit overnight. Solids were removed by filtration and the filtrate was concentrated to yellow oil. The title compound was obtained after flash chromatography using 9:1 hexane:EtOAc as the eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
714 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br-].[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:16]=1[F:23])=O>C1COCC1>[F:23][C:16]1[CH:17]=[C:18]([O:21][CH3:22])[CH:19]=[CH:20][C:15]=1[C:13]([CH3:1])=[CH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
255 g
Type
reactant
Smiles
[Br-]
Name
Quantity
2.5 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
714 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resultant yellow colored suspension was stirred for 30 min at ice bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with acetic acid (˜80 mL) where color change
STIRRING
Type
STIRRING
Details
stirred for 30 min (pH ˜7)(slight exotherm noted)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a slush
ADDITION
Type
ADDITION
Details
diluted with 7:2 hexane
WAIT
Type
WAIT
Details
to sit overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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